2-Acetyl-1-benzofuran-6-yl acetate
Description
Properties
CAS No. |
73257-16-6 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2-acetyl-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-5-9-3-4-10(15-8(2)14)6-12(9)16-11/h3-6H,1-2H3 |
InChI Key |
VQRPJLBCECQFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The biological activities of 2-acetyl-1-benzofuran-6-yl acetate are primarily attributed to its structural features that allow it to interact with various biological targets. The following are key therapeutic areas where this compound has shown potential:
1. Anticancer Activity
- Benzofuran derivatives, including this compound, have demonstrated significant anticancer properties. Studies indicate that modifications at the C-2 position of the benzofuran scaffold can enhance cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
2. Antimicrobial Properties
- The compound exhibits antibacterial and antifungal activities. Research has shown that certain benzofuran derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
- Inflammation is a key factor in many chronic diseases. Benzofuran derivatives have been studied for their anti-inflammatory properties, with some compounds showing effectiveness in reducing markers of inflammation in vitro and in vivo .
4. Neuroprotective Effects
- Recent studies highlight the potential neuroprotective effects of benzofuran derivatives against neurodegenerative diseases such as Alzheimer's disease. Certain compounds have been shown to inhibit amyloid aggregation, a hallmark of Alzheimer's pathology .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several steps, including the formation of the benzofuran core followed by acetylation reactions. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran ring can significantly influence biological activity .
| Modification Position | Effect on Activity | Reference |
|---|---|---|
| C-2 | Key site for cytotoxic activity | |
| C-6 | Influences antimicrobial efficacy | |
| Acetyl Group | Enhances solubility and bioavailability |
Case Studies
Several case studies illustrate the application of this compound in research:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds containing the acetyl group at position 2 showed enhanced activity against breast cancer cells compared to their non-acetylated counterparts. This suggests that structural modifications can lead to improved therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of benzofuran derivatives were tested against common bacterial strains. The study found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 3: Neuroprotection
Research focused on the neuroprotective effects of various benzofurans revealed that this compound could inhibit amyloid-beta aggregation in vitro, suggesting its potential role in Alzheimer's disease treatment strategies .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of structurally related benzofuran derivatives:
*Estimated molecular weight based on formula.
†Estimated XLogP3 based on nitrile and ketone substituents.
Key Observations:
- Substituent Effects on Lipophilicity (XLogP3):
- The benzyl ester derivatives (XLogP3: 4.5–5.5) exhibit higher lipophilicity compared to the nitrile-containing analog (XLogP3 ~1.8) due to bulky hydrophobic groups (e.g., benzyl, methylfuran) . The target compound, with acetyl and acetate groups, is expected to have intermediate XLogP3 (~2–3) due to polar oxygen functionalities.
- Hydrogen Bonding and Solubility: The nitrile analog (4 H-bond acceptors) may show greater aqueous solubility than benzyl esters (5–6 H-bond acceptors but higher molecular weight) .
- Steric and Electronic Effects:
Functional Group Comparisons
- Acetate vs. Benzyl Ester:
- Acetyl vs. 3-Oxo Group:
- The acetyl group (electron-withdrawing via inductive effects) at position 2 in the target compound contrasts with the 3-oxo group in ’s analog, which may alter conjugation and reactivity patterns .
Preparation Methods
Cyclization of Pre-Functionalized Salicylaldehyde Derivatives
The benzofuran core is classically constructed via cyclization of 2-hydroxybenzaldehyde derivatives with α-haloketones. For 2-acetyl-1-benzofuran-6-yl acetate, 2-hydroxy-5-acetoxybenzaldehyde serves as the critical precursor. Reacting this aldehyde with chloroacetone in dry acetone under reflux with potassium carbonate facilitates intramolecular cyclization, yielding the target compound (Scheme 1) .
Mechanistic Details :
-
Base-mediated deprotonation of the phenolic hydroxyl group generates a nucleophilic phenoxide.
-
Nucleophilic substitution at the α-carbon of chloroacetone forms a ketone intermediate.
-
Cyclization via aldol condensation eliminates HCl, forming the benzofuran ring .
Optimization :
-
Substituting potassium carbonate with glycerol-based deep eutectic solvents reduces reaction temperatures (80°C vs. 130°C) while improving yields (67% vs. 33–55%) .
-
Microwave-assisted conditions enhance reaction rates by 40% .
Post-Cyclization Acetylation of 2-Acetyl-6-hydroxybenzofuran
This two-step approach first synthesizes 2-acetyl-6-hydroxybenzofuran, followed by selective O-acetylation.
Step 1: Benzofuran Core Formation
2-Hydroxy-5-hydroxybenzaldehyde undergoes cyclization with chloroacetone in ethanol under basic conditions (KOH, 80°C). The product, 2-acetyl-6-hydroxybenzofuran, is isolated in 58–72% yield after recrystallization .
Step 2: Selective Acetylation
Treating the hydroxyl group at position 6 with acetic anhydride and catalytic sulfuric acid (50°C, 4 h) achieves 78% conversion to the acetate . Alternatively, trifluoroacetic anhydride (TFAA) with acetic acid enables milder conditions (25°C, 2 h, 82% yield) .
Analytical Validation :
-
¹H-NMR : Acetate methyl protons resonate at δ 2.30 (s, 3H), while the acetyl group appears at δ 2.62 (s, 3H) .
-
¹³C-NMR : Carbonyl signals at δ 169.8 (acetate) and δ 197.2 (acetyl) .
Zeolite-Catalyzed Regioselective Acetylation
Zeolite HY (Si/Al = 16) promotes solvent-free acetylation of 2-acetyl-6-hydroxybenzofuran with acetic anhydride at 60°C. This method achieves 85% yield with negligible byproducts, leveraging the zeolite’s microporous structure to stabilize transition states and enhance selectivity .
Advantages :
-
Eliminates corrosive acid catalysts.
-
Recyclability: Zeolite HY retains 90% activity after five cycles .
Friedel-Crafts Acetylation of Benzofuran-6-yl Acetate
Direct C-2 acetylation of benzofuran-6-yl acetate using acetyl chloride and aluminum chloride in dichloromethane (0°C, 6 h) affords the target compound in 45% yield. While less efficient than cyclization-based routes, this method avoids multi-step sequences .
Limitations :
Enzymatic Acetylation Using Lipases
Immobilized Candida antarctica lipase B (Novozym 435) catalyzes the transesterification of 2-acetyl-6-hydroxybenzofuran with vinyl acetate in tert-butyl methyl ether (40°C, 24 h). This biocatalytic route achieves 68% yield with >99% regioselectivity, aligning with green chemistry principles .
Operational Stability :
-
Enzyme retains 75% activity after ten batches.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | 2-Hydroxy-5-acetoxybenzaldehyde | K₂CO₃/glycerol, 80°C | 67 | One-pot, minimal purification | Precursor synthesis complexity |
| Post-Cyclization | 2-Acetyl-6-hydroxybenzofuran | H₂SO₄, 50°C | 78 | High regioselectivity | Multi-step, moderate yields |
| Zeolite HY | 2-Acetyl-6-hydroxybenzofuran | Zeolite HY, 60°C | 85 | Solvent-free, recyclable catalyst | Requires specialized catalyst |
| Friedel-Crafts | Benzofuran-6-yl acetate | AlCl₃, 0°C | 45 | Direct C–H functionalization | Low yield, byproduct formation |
| Enzymatic | 2-Acetyl-6-hydroxybenzofuran | Novozym 435, 40°C | 68 | Mild conditions, high selectivity | Longer reaction times |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Acetyl-1-benzofuran-6-yl acetate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves acetylation of the hydroxyl group on the benzofuran core using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). For regioselective acetylation, protecting group strategies (e.g., temporary blocking of reactive sites) may be employed. Purity validation requires chromatographic techniques (HPLC or TLC) combined with spectroscopic methods (¹H/¹³C NMR, IR) to confirm the absence of unreacted precursors or byproducts. Mass spectrometry (MS) is critical for molecular weight confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming acetylation (e.g., acetate methyl proton signals at ~2.1–2.3 ppm).
- IR Spectroscopy : Detects carbonyl stretches (~1740 cm⁻¹ for acetate esters) and aromatic C=C bonds (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT) enhances structural assignments .
Q. How can reaction conditions be optimized to minimize hydrolysis of the acetate group during synthesis?
- Methodological Answer : Use anhydrous solvents (e.g., dichloromethane, THF) and inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis. Acid scavengers (e.g., molecular sieves) or buffered systems (e.g., acetate buffer at pH 4–5) stabilize the reaction medium. Monitoring via real-time FTIR or in-situ NMR ensures rapid detection of degradation .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. For disordered structures, iterative refinement and electron density maps (ORTEP-III visualization) clarify atomic positions. High-resolution data (d-spacing < 0.8 Å) and twinning corrections improve accuracy. Complementary techniques like powder XRD validate phase purity .
Q. How can regioselective acetylation in benzofuran derivatives be systematically analyzed?
- Methodological Answer : Competitive kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) identify selectivity trends. Isotopic labeling (e.g., deuterated reagents) paired with 2D NMR (HSQC, HMBC) maps reaction pathways. Computational modeling (e.g., DFT-based transition state analysis) predicts regiochemical outcomes, validated by HPLC quantification of isomeric ratios .
Q. What mechanistic insights explain contradictory reactivity data in benzofuran acetylation under acidic vs. basic conditions?
- Methodological Answer : Acidic conditions protonate the hydroxyl group, enhancing electrophilicity for acetylation, while basic conditions deprotonate it, favoring nucleophilic attack. Conflicting data may arise from solvent polarity effects (e.g., aprotic vs. protic solvents) or competing side reactions (e.g., ester hydrolysis). Detailed kinetic profiling (Eyring plots) and intermediate trapping (e.g., using quenching agents) resolve ambiguities .
Q. How do steric and electronic effects influence the stability of this compound in biological matrices?
- Methodological Answer : Stability assays in simulated physiological conditions (e.g., PBS buffer, pH 7.4, 37°C) quantify hydrolysis rates. Electron-withdrawing substituents on the benzofuran ring accelerate acetate cleavage (via inductive effects), while steric hindrance near the ester group reduces enzymatic degradation. LC-MS/MS monitors metabolite formation, correlating structural features with half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
